Credazine

Description

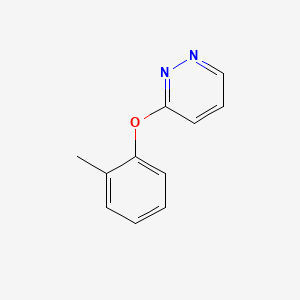

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

14491-59-9 |

|---|---|

Formule moléculaire |

C11H10N2O |

Poids moléculaire |

186.21 g/mol |

Nom IUPAC |

3-(2-methylphenoxy)pyridazine |

InChI |

InChI=1S/C11H10N2O/c1-9-5-2-3-6-10(9)14-11-7-4-8-12-13-11/h2-8H,1H3 |

Clé InChI |

DNPSYFHJYIRREW-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1OC2=NN=CC=C2 |

SMILES canonique |

CC1=CC=CC=C1OC2=NN=CC=C2 |

Apparence |

Solid powder |

melting_point |

78.0 °C |

Autres numéros CAS |

14491-59-9 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Credazine; BRN 0880257; H-722; Kusakira; NIA 20439; SW-670; SW-6721. |

Origine du produit |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies for Pyridazines

Established Synthetic Routes for Credazine and Analogues

The construction of the pyridazine (B1198779) core is a well-established field of organic synthesis, with several reliable methods for its formation. These routes often involve the cyclization of a precursor molecule that contains the requisite carbon backbone.

Approaches Involving 3-Iodopyridazine (B154842) Precursors

Halogenated pyridazines, particularly iodopyridazines, serve as versatile intermediates for the synthesis of functionalized derivatives through cross-coupling reactions. While a direct synthetic route to this compound starting from a 3-iodopyridazine precursor is not prominently detailed, this approach represents a standard and powerful strategy for creating analogues. The carbon-iodine bond is relatively weak and susceptible to oxidative addition by transition metal catalysts, such as palladium complexes.

This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds. For instance, a 3-iodopyridazine can be coupled with various (hetero)arylboronic acids in a Suzuki-Miyaura reaction to introduce diverse aromatic moieties at the 3-position. nih.gov Similarly, reactions like the Buchwald-Hartwig amination would allow for the introduction of substituted phenoxy groups, analogous to the o-cresol moiety in this compound. The availability of precursors like 3-Chloro-6-iodopyridazine further expands the possibilities for sequential, regioselective functionalization. sigmaaldrich.com

Table 1: Representative Cross-Coupling Reactions on Halogenated Pyridazines

| Reaction Name | Coupling Partners | Catalyst/Reagents | Bond Formed |

| Suzuki-Miyaura | 3-Bromo-6-(thiophen-2-yl)pyridazine + (Hetero)aromatic boronic acids | Pd(PPh₃)₄, Na₂CO₃ | C-C (Aryl-Aryl) |

| Buchwald-Hartwig | Aryl Halide + Amine/Alcohol | Palladium Catalyst, Base | C-N / C-O |

| Stille Coupling | Organostannane + Organic Halide | Palladium Catalyst | C-C |

| Negishi Coupling | Organozinc Compound + Organic Halide | Palladium or Nickel Catalyst | C-C |

This table illustrates common cross-coupling reactions applicable to the functionalization of pyridazine precursors.

Transformations from Furan-Based Intermediates

An elegant and effective strategy for synthesizing the pyridazine ring involves the transformation of furan derivatives. thieme-connect.de Furans can be considered masked 1,4-dicarbonyl compounds. This approach often begins with a [4+2] cycloaddition reaction involving the furan ring.

A notable method involves the photooxygenation of a glycosyl furan using singlet oxygen. nih.gov This generates an endoperoxide intermediate which, upon reduction, yields a Z-configured 1,4-dicarbonyl compound. This intermediate is crucial as its stereochemistry is perfectly arranged for the subsequent cyclization step. The reaction of this dicarbonyl species with hydrazine hydrate under neutral conditions efficiently closes the ring to form the pyridazine C-nucleoside. nih.gov This one-pot, three-step procedure is stereoselective and proceeds under mild conditions, making it a valuable method for creating complex pyridazine analogues. nih.gov Another example involves preparing 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one compounds by refluxing 3-[2-(4-halophenyl)hydrazono]-5-phenylfuran-2(3H)-ones with hydrazine hydrate. nih.gov

Reactions with Hydrazine Derivatives for Ring Closure

The most classic and direct method for constructing the pyridazine ring is the condensation reaction between a 1,4-dicarbonyl compound (or its synthetic equivalent) and a hydrazine derivative. youtube.com This reaction forms the defining N-N bond of the heterocycle.

The versatility of this method lies in the wide variety of accessible 1,4-dicarbonyl precursors. For example, γ-keto acids can react with hydrazines to form tetrahydropyridazin-3(2H)-ones. liberty.edu Similarly, reacting 1,2-diacylcyclopentadienes (fulvenes) with hydrazine hydrate provides a straightforward route to 5,6-fused ring pyridazines. liberty.edu The reaction proceeds by forming an imine or hydrazone at one carbonyl, followed by an intramolecular cyclization and dehydration to yield the aromatic pyridazine ring. This fundamental transformation remains a cornerstone of pyridazine synthesis due to its reliability and broad substrate scope. youtube.comliberty.edu

Table 2: Examples of Precursors for Hydrazine-Based Ring Closure

| Precursor Type | Specific Example | Reagent | Product Type |

| 1,4-Diketone | Hexane-2,5-dione | Hydrazine | Dihydropyridazine |

| γ-Keto Acid | Levulinic acid | Hydrazine | Tetrahydropyridazinone |

| Fulvene | 1,2-Diacylcyclopentadiene | Hydrazine Hydrate | Fused-Ring Pyridazine |

| Masked Dicarbonyl | Product of Furan Photooxygenation | Hydrazine | Pyridazine C-Nucleoside |

Regioselective Functionalization Techniques in Pyridazine Synthesis

Directing substituents to specific positions on a pre-formed pyridazine ring is a significant challenge due to the electron-deficient nature of the heterocycle. rsc.org Unlike pyridine (B92270), all ring carbons in pyridazine are activated towards nucleophilic attack. thieme-connect.de However, advanced synthetic methods enable the regioselective functionalization of the pyridazine scaffold.

One powerful strategy involves palladium-catalyzed direct C-H arylation. For instance, in pyrazolo[1,5-a]pyrimidines, the choice of a phosphine-containing palladium catalyst can selectively direct arylation to the C7 position, which is the most acidic site. mdpi.com The N-oxide of a heterocyclic ring can also be used as a directing group, increasing the electron density of the ring and facilitating productive interactions that guide the catalyst to a specific position. mdpi.com These modern techniques allow for the late-stage modification of complex pyridazine-containing molecules, which is highly valuable in drug discovery and development. The inverse-electron-demand Diels-Alder reaction of tetrazines with alkynyl sulfides also provides a route to trisubstituted pyridazines with high regioselectivity. rsc.org

Design and Synthesis of Pyridazine-Containing Scaffolds

The pyridazine ring is a versatile building block used to create a wide array of more complex, often fused, heterocyclic systems with significant pharmacological potential. scirp.orgblumberginstitute.org The design and synthesis of these scaffolds are central to modern medicinal chemistry. nih.govnih.gov

Numerous biologically active molecules are built upon fused pyridazine systems, such as pyridopyridazines and imidazo[1,2-b]pyridazines. nih.govmdpi.com The synthesis of these scaffolds often starts from a functionalized pyridazine derivative. For example, a substituted pyridazine can be used to build an adjacent ring through condensation and cyclization strategies. mdpi.com The resulting fused systems can be further derivatized at various positions, creating large libraries of compounds for biological screening. mdpi.com The inherent properties of the pyridazine ring, such as its ability to act as a hydrogen bond acceptor and its defined dipole moment, are key considerations in the design of these larger scaffolds for specific biological targets. nih.gov

Molecular Mechanisms of Agrochemical Action in Pyridazine Compounds

Biochemical Pathway Inhibition by Pyridazine-Based Herbicides

Pyridazine (B1198779) herbicides can inhibit various biochemical pathways in plants. Some pyridazine derivatives are known to inhibit photosynthesis. wssa.netliberty.edu For instance, some herbicides, including certain pyridazinones, triazines, triazinones, and uracils (Group 5), and phenylpyridazines (Group 6), inhibit photosynthesis by binding to the D1 protein of the photosystem II complex. wssa.net This binding blocks electron transport, disrupting CO2 fixation and the production of ATP and NADPH2, which are necessary for plant growth. wssa.net While the primary effect is on photosynthesis, plant death often results from secondary processes, such as lipid peroxidation caused by the inability to reoxidize QA, leading to the formation of reactive oxygen species. wssa.net

Another biochemical pathway targeted by some pyridazine herbicides is carotenoid biosynthesis. wssa.netnih.govacs.org Carotenoids are essential pigments that protect chlorophyll (B73375) from photodegradation. nih.govacs.org Inhibition of their synthesis can lead to bleaching symptoms in plants. wssa.netnih.govacs.org For example, norflurazon (B1679920) is a commercial pyridazine herbicide that targets phytoene (B131915) desaturase (PDS), a key enzyme in carotenoid biosynthesis. nih.govacs.org Inhibition of PDS leads to the accumulation of phytoene and a deficiency in downstream carotenoids, ultimately impairing photosynthesis. nih.govacs.org

Furthermore, some pyridazine herbicides, like cyclopyrimorate (B1669518) (which was discovered through modifications of pyridazine herbicides such as credazine and pyridafol), target homogentisate (B1232598) solanesyltransferase (HST), an enzyme involved in plastoquinone (B1678516) biosynthesis. wikipedia.orgresearchgate.netresearchgate.net Plastoquinone is vital for electron transport in photosynthesis. mdpi.com Inhibition of HST leads to decreased plastoquinone levels and bleaching symptoms. wikipedia.orgresearchgate.netmdpi.com

While this compound itself has been mentioned in the context of inhibiting protease biosynthesis and plant division herts.ac.uk, detailed biochemical pathway inhibition specific solely to this compound is less extensively documented in the provided search results compared to other pyridazine herbicides like norflurazon or cyclopyrimorate. However, its classification as a pyridazine herbicide suggests it likely interferes with fundamental plant processes, potentially through mechanisms similar to other compounds in this class.

Structure-Activity Relationship (SAR) Studies for Herbicidal Optimization

Structure-Activity Relationship (SAR) studies are crucial in developing and optimizing herbicides, including those based on the pyridazine scaffold. These studies involve systematically modifying the chemical structure of a compound and evaluating how these changes affect its biological activity. researchgate.netnih.govcambridge.org

For pyridazine derivatives, SAR studies have shown that modifications to the pyridazine ring and attached moieties can significantly impact herbicidal potency and selectivity. nih.govtandfonline.com For instance, studies on phenoxypyridazines, including 3-(2-methylphenoxy)pyridazine (this compound), have evaluated the effect of substituents on the benzene (B151609) ring on pre-emergence herbicidal activity. tandfonline.com Research has indicated that certain substitutions can lead to prominent effects on specific weeds while showing no injury to cultivated plants like rice. tandfonline.com

In the context of developing new pyridazine herbicides targeting specific enzymes like phytoene desaturase (PDS), SAR studies involve designing and synthesizing derivatives based on the action mode of known inhibitors and the target enzyme structure. nih.govacs.org These studies aim to identify key structural features that enhance inhibitory activity and herbicidal efficacy against target weeds. nih.govacs.org For example, in the development of a novel PDS-inhibiting pyridazine, SAR studies revealed that a chlorine atom at the 6-position of the pyridazine ring was important for postemergence herbicidal activity. nih.govacs.org

SAR studies are also employed to understand how structural modifications influence the interaction of herbicides with their target sites at a molecular level. mdpi.comfrontiersin.orgnih.gov This can involve techniques like molecular docking and quantitative structure-activity relationship (QSAR) analysis to predict the binding affinity and activity of new compounds based on their chemical structures. frontiersin.org

Interaction with Specific Biological Targets in Plants

Pyridazine herbicides exert their effects by interacting with specific biological targets within plant cells. These targets are typically enzymes or proteins involved in essential metabolic pathways. cambridge.orgwssa.net

As mentioned earlier, some pyridazine herbicides target the photosystem II complex in chloroplast thylakoid membranes, specifically binding to the QB-binding niche on the D1 protein. wssa.net This interaction disrupts electron transport and inhibits photosynthesis. wssa.net

Another key target for certain pyridazine herbicides is phytoene desaturase (PDS), an enzyme in the carotenoid biosynthesis pathway. nih.govacs.org Herbicides like norflurazon bind to and inhibit PDS, leading to the accumulation of phytoene and a lack of protective carotenoids, resulting in photooxidative damage and bleaching. nih.govacs.org

Cyclopyrimorate, a herbicide structurally related to this compound and pyridafol (B1214434), targets homogentisate solanesyltransferase (HST), an enzyme involved in the biosynthesis of plastoquinone. wikipedia.orgresearchgate.netresearchgate.net Inhibition of HST disrupts plastoquinone production, impacting photosynthesis. wikipedia.orgresearchgate.netmdpi.com

While this compound has been broadly associated with inhibiting protease biosynthesis and plant division herts.ac.uk, specific detailed information on its direct molecular target site in plants is not as prominently featured in the provided search results as for other pyridazine herbicides. However, the mechanisms of action of related pyridazine compounds provide insight into the potential modes of action within this chemical class, which often involve interference with fundamental biochemical processes like photosynthesis or essential biosynthetic pathways. researchgate.netwssa.net

Data Tables

While detailed quantitative data specifically for this compound's biochemical inhibition or SAR is limited in the provided snippets, the search results highlight the herbicidal activity of this compound and related compounds. Below is an illustrative table based on the information found regarding the pre-emergence activity of some phenoxypyridazines.

| Compound | Structure | Pre-emergence Activity (Example Weeds) | Effect on Rice Plants | Source |

| 3-phenoxypyridazine (III) | (Structure not provided) | Powerful effect on barnyardgrass and spikerush tandfonline.com | No injury tandfonline.com | tandfonline.com |

| 3-(2-methylphenoxy)pyridazine (IV) (this compound) | (Structure not provided) | Prominent effects on barnyardgrass and spikerush tandfonline.com | No injury tandfonline.com | tandfonline.com |

| 3-(2-ethylphenoxy)pyridazine (VII) | (Structure not provided) | Powerful effect on barnyardgrass and spikerush tandfonline.com | No injury tandfonline.com | tandfonline.com |

Detailed Research Findings

Research on pyridazine herbicides indicates ongoing efforts to discover and optimize compounds with novel mechanisms of action to combat herbicide resistance. nih.govacs.orgwikipedia.orgresearchgate.net Studies involve the synthesis of new pyridazine derivatives and the evaluation of their herbicidal activity against various weeds. nih.govacs.orgtandfonline.com For instance, recent research has focused on developing new pyridazine herbicides targeting phytoene desaturase (PDS) through scaffold hopping strategies, starting from known lead compounds. nih.govacs.org These studies have identified novel pyridazine derivatives with high inhibition rates against specific weeds, demonstrating the potential for developing new high-efficiency PDS inhibitors within this chemical class. nih.govacs.org

Furthermore, the discovery of cyclopyrimorate, a pyridazine herbicide targeting homogentisate solanesyltransferase (HST), highlights the potential of modifying existing pyridazine structures like this compound and pyridafol to identify herbicides with novel target sites. wikipedia.orgresearchgate.netresearchgate.net This is particularly important for managing weeds that have developed resistance to herbicides with other modes of action. wikipedia.orgresearchgate.net

Biotransformation and Environmental Dynamics of Credazine

Mammalian Metabolic Pathways and Metabolite Identification

Studies on the metabolism of credazine in mammals, specifically rats, have revealed that the compound is primarily metabolized through oxidative pathways. Following oral administration, this compound is eliminated within a few days, with the tritium (B154650) label being largely retained, indicating that the pyridazine (B1198779) ring remains largely intact during metabolism tandfonline.com.

Oxidative Biotransformation Processes

The metabolic transformation of this compound in rats proceeds via oxidative pathways. This is a common mechanism for the biotransformation of xenobiotics in mammals, often catalyzed by cytochrome P450 enzymes, which introduce oxygen atoms into the molecule nih.govnih.govresearchgate.net.

Identification of Key Metabolites (e.g., hydroxylated, carboxylic acid derivatives)

Several urinary metabolites of this compound have been identified in rats. These include 3-(2′-hydroxymethylphenoxy)pyridazine, 3-phenoxypyridazin-2′-yl-carboxylic acid, 3(2H)-pyridazinone, and the sulfate (B86663) conjugate of 3-(2′-methyl-4′-hydroxyphenoxy)pyridazine tandfonline.com.

Some of these metabolites, particularly the alcohol and carboxylic acid derivatives, have been found to be labile. The alcohol derivative can isomerize to 10H-pyridazino[3,2-b] tandfonline.comnih.govbenzoxazinium hydroxide (B78521), while the carboxylic acid derivative can decompose into 3(2H)-pyridazinone and salicylic (B10762653) acid tandfonline.com.

Here is a table summarizing the identified mammalian metabolites of this compound:

| Metabolite Name | Type of Derivative | Stability | Further Transformation |

| 3-(2′-Hydroxymethylphenoxy)pyridazine | Hydroxylated (Alcohol) | Labile | Isomerizes to 10H-pyridazino[3,2-b] tandfonline.comnih.govbenzoxazinium hydroxide tandfonline.com |

| 3-phenoxypyridazin-2′-yl-carboxylic acid | Carboxylic Acid | Labile | Decomposes to 3(2H)-pyridazinone and salicylic acid tandfonline.com |

| 3(2H)-pyridazinone | Pyridazinone | Stable | - |

| Sulfate of 3-(2′-methyl-4′-hydroxyphenoxy)pyridazine | Sulfated (Hydroxylated) | Stable | - |

Analysis of Ether Bond Cleavage in Metabolic Studies

Analysis of this compound metabolism in rats did not provide evidence for enzymatic cleavage of the ether bond of this compound or its metabolites tandfonline.com. This suggests that the primary metabolic transformations involve modifications to the aromatic ring and the methyl group rather than the breaking of the phenoxy-pyridazine linkage. While ether bond cleavage can occur in the metabolism of some compounds, often through monooxygenase activity, it was not observed as a significant pathway for this compound in this mammalian study researchgate.netnih.govd-nb.inforesearchgate.net.

Plant Metabolism and Degradation Processes

Information on the specific metabolism and degradation processes of this compound in plants is less extensively documented compared to mammalian metabolism. However, research on the metabolism of various xenobiotics, including herbicides, in plants indicates that plants possess metabolic capabilities, including oxidation and conjugation, which can transform such compounds csic.esnih.govfrontiersin.orgscirp.org. One study suggests that the pyridazine ring in this compound can undergo N-oxidation in plants csic.es.

Environmental Fate and Persistence Research

The environmental fate and persistence of pesticides like this compound are influenced by various factors, including chemical and microbial degradation, photodecomposition, adsorption to soil, runoff, and leaching epa.govjuniperpublishers.com. While detailed, comprehensive data specifically on the environmental fate and persistence of this compound is limited in the provided sources, the persistence of other herbicides with similar characteristics, such as atrazine, highlights the potential for long-term presence in soil and water nih.govresearchgate.net. Atrazine, for instance, has been shown to persist in soil for decades, with its presence and that of its metabolites detected years after application, posing a potential risk for groundwater contamination through leaching nih.govresearchgate.net.

Given that this compound is an obsolete herbicide herts.ac.uk, extensive recent research on its environmental fate and persistence may be limited. However, the general principles of environmental chemistry and the behavior of similar aromatic ether compounds and pyridazines would suggest that its persistence would be influenced by soil type, microbial activity, climate, and water availability epa.govjuniperpublishers.com.

Advanced Research Perspectives on Pyridazine Derivatives in Chemical Biology

The Pyridazine (B1198779) Ring System as a Privileged Scaffold in Bioactive Chemistry

The pyridazine ring system, a six-membered heterocyclic structure containing two adjacent nitrogen atoms, serves as a significant scaffold in the design of bioactive molecules scholarsresearchlibrary.comrjptonline.orgsigmaaldrich.comresearchgate.net. Its unique electronic and structural properties allow for various substitutions, contributing to a wide range of potential biological activities rjptonline.org. Credazine is a chemical compound featuring this pyridazine nucleus, specifically identified as 3-(2-methylphenoxy)pyridazine medkoo.combcpcpesticidecompendium.orgnih.gov. The presence of the pyridazine ring in this compound places it within this broader class of compounds explored in chemical biology scholarsresearchlibrary.comrjptonline.orgsigmaaldrich.comresearchgate.netresearchgate.netijcrt.orgjpionline.orgignited.in.

Exploration of Diverse Biological Activities of Pyridazine Derivatives

Pyridazine derivatives in general have been investigated for a broad spectrum of biological activities, including potential applications in medicine and agriculture scholarsresearchlibrary.comrjptonline.orgijcrt.org. However, it is crucial to note that research on the diverse biological activities specifically of this compound in the context of pharmaceutical applications as outlined below is limited in the available published literature. This compound is primarily recognized for a different type of biological activity.

Anticancer Potential

Antimicrobial and Antitubercular Activities

Pyridazine derivatives have also demonstrated antimicrobial and antitubercular activities scholarsresearchlibrary.comrjptonline.orgresearchgate.netijcrt.orgjpionline.org. Studies in this area typically involve the synthesis of new pyridazine compounds and testing their efficacy against various bacterial and fungal strains, including Mycobacterium tuberculosis rjptonline.orgjpionline.org. Despite the known antimicrobial potential of the pyridazine class, specific research findings on the antimicrobial or antitubercular activities of this compound were not found in the examined literature.

Anti-Inflammatory and Analgesic Properties

Some pyridazine derivatives have been reported to possess anti-inflammatory and analgesic properties scholarsresearchlibrary.comresearchgate.netijcrt.org. These activities are often investigated through in vitro and in vivo models to understand the mechanisms by which these compounds modulate inflammatory pathways or pain perception ijcrt.org. Information regarding any anti-inflammatory or analgesic properties specifically attributed to this compound was not found in the consulted sources.

Central Nervous System (CNS) Activity Research

The pyridazine nucleus has also been explored in the context of central nervous system (CNS) activity, with some derivatives showing potential as psychotropic drugs or agents affecting neurological functions scholarsresearchlibrary.comresearchgate.net. Research in this area may involve studying interactions with neurotransmitter receptors or enzymes relevant to CNS function researchgate.net. There is no readily available published research specifically detailing any CNS activity for this compound.

Other Pharmacological Applications

Beyond the aforementioned categories, pyridazine derivatives have been investigated for various other pharmacological applications, including enzyme inhibition scholarsresearchlibrary.comijcrt.org. In the case of this compound, its primary documented biological activity is as a herbicide scholarsresearchlibrary.comrjptonline.orgsigmaaldrich.comresearchgate.netbcpcpesticidecompendium.orgresearchgate.netijcrt.orgjpionline.orgignited.inherts.ac.ukagropages.com. Its mode of action as a selective herbicide involves inhibiting plant cell division and protease biosynthesis in plants nii.ac.jp. While this represents a biological activity, it is distinct from the typical pharmaceutical applications in humans often associated with other pyridazine derivatives. Published detailed information on other potential pharmacological applications of this compound appears limited medkoo.com.

Summary of Known Activity for this compound

Based on the available information, this compound is primarily known for its herbicidal activity. Research on its potential in the specific pharmaceutical applications outlined (anticancer, antimicrobial, anti-inflammatory, CNS activity, etc.) is not widely published.

| Compound Name | PubChem CID | Primary Known Activity |

| This compound | 26715 nih.gov | Herbicide scholarsresearchlibrary.comrjptonline.orgsigmaaldrich.comresearchgate.netbcpcpesticidecompendium.orgresearchgate.netijcrt.orgjpionline.orgignited.inherts.ac.ukagropages.com |

| Pyridazine | 6386307 pic.int | Core scaffold in various bioactive compounds scholarsresearchlibrary.comrjptonline.orgsigmaaldrich.comresearchgate.net |

Computational and In Silico Methodologies in Pyridazine Research

Computational and in silico methods have become indispensable tools in modern chemical biology research, significantly accelerating the discovery and optimization of novel compounds, including pyridazine derivatives. These techniques allow researchers to predict molecular properties, simulate interactions with biological targets, screen large virtual libraries, and establish relationships between chemical structure and biological activity or property. jpionline.orgbohrium.comicm.edu.plnih.govgsconlinepress.comresearchgate.netresearchgate.netresearchgate.netresearchgate.net The application of these methodologies to pyridazine derivatives aids in understanding their potential mechanisms of action and guiding the synthesis of more potent and selective analogues. jpionline.orgbohrium.comnih.govgsconlinepress.comresearchgate.netresearchgate.netresearchgate.netresearchgate.net

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation (binding mode) of a molecule (ligand) when bound to another molecule (receptor or target protein) to form a stable complex. jpionline.orgnih.govresearchgate.net In pyridazine research, molecular docking studies are frequently employed to understand how pyridazine derivatives might interact with specific biological targets, such as enzymes or receptors, implicated in various diseases. jpionline.orgnih.govresearchgate.net By analyzing the predicted binding poses and interaction energies, researchers can gain insights into the key structural features of pyridazine derivatives that are important for binding affinity and specificity. jpionline.orgnih.govresearchgate.net This information is crucial for the rational design of novel pyridazine compounds with improved activity against a desired target. For example, molecular docking has been used to study the binding modes of pyridazine derivatives targeting enzymes like acetylcholinesterase in Alzheimer's disease research or dihydrofolate reductase in antimicrobial studies. jpionline.orgnih.gov

Virtual Screening and Drug-Likeness Assessment

Virtual screening involves computationally evaluating large libraries of chemical compounds to identify potential hits that are likely to bind to a specific biological target. researchgate.netresearchgate.netresearchgate.netcresset-group.com This process can significantly reduce the number of compounds that need to be synthesized and tested experimentally. cresset-group.com Pyridazine-focused virtual screening campaigns can leverage the known structural features of active pyridazine derivatives to search for similar compounds in databases or to design novel structures with predicted favorable properties. researchgate.netresearchgate.netresearchgate.net

Drug-likeness assessment is often integrated into virtual screening workflows. researchgate.netresearchgate.netresearchgate.net This involves evaluating the physicochemical properties of potential drug candidates, such as molecular weight, lipophilicity (logP), hydrogen bond donors and acceptors, and topological polar surface area (TPSA), to predict their pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). researchgate.netresearchgate.netresearchgate.net Compounds that satisfy certain criteria are considered "drug-like" and are more likely to succeed in later stages of drug development. researchgate.netresearchgate.netresearchgate.net Computational tools and filters are used to assess these properties for newly designed or identified pyridazine derivatives, helping to prioritize compounds with a higher probability of oral absorption and favorable distribution. nih.govresearchgate.netresearchgate.net

Structure-Activity/Property Relationship (SAR/SPR) Modeling

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) modeling aim to establish quantitative relationships between the structural features of a series of compounds and their measured biological activities or physicochemical properties. researchgate.netresearchgate.netresearchgate.netgoogle.com By analyzing a set of pyridazine derivatives with varying structures and known activities, computational models can identify the key molecular descriptors that influence the observed effects. researchgate.netresearchgate.netresearchgate.net This allows for the prediction of the activity or properties of new, untested pyridazine analogues and guides the synthesis towards compounds with desired characteristics. researchgate.netresearchgate.netresearchgate.net SAR/SPR studies on pyridazine derivatives can help optimize potency, selectivity, and ADME properties before embarking on extensive experimental work. researchgate.netresearchgate.netresearchgate.net For instance, SAR studies have been crucial in understanding how modifications to the pyridazine core and its substituents impact the herbicidal activity of compounds like this compound and related structures, as well as the therapeutic potential of novel pyridazine derivatives in various disease areas. researchgate.netscholarsresearchlibrary.comnih.govresearchgate.netgoogle.commdpi.com

Preclinical Investigations of Novel Pyridazine-Containing Compounds

Preclinical investigations are a critical stage in the development of novel drug candidates, involving in vitro (cell-based) and in vivo (animal model) studies to evaluate their efficacy, pharmacokinetics, and preliminary toxicity before human trials. acs.orgresearchgate.netunisi.itnih.govnih.gov Novel pyridazine-containing compounds showing promise based on initial screening and computational studies proceed to these preclinical evaluations. acs.orgresearchgate.netunisi.itnih.govnih.gov

In vitro studies assess the biological activity of pyridazine derivatives in controlled laboratory settings, for example, evaluating their ability to inhibit enzyme activity, modulate receptor function, or inhibit the growth of cancer cells or microorganisms. jpionline.orgbohrium.comacs.orgnih.gov These studies provide crucial data on the potency and selectivity of the compounds. jpionline.orgbohrium.comacs.orgnih.gov

In vivo studies, typically conducted in animal models, provide a more comprehensive understanding of the compound's effects within a living system. acs.orgnih.govnih.gov These investigations evaluate the compound's efficacy in disease models, its absorption, distribution, metabolism, and excretion (ADME) profile, and its preliminary safety. acs.orgnih.govnih.gov For example, novel pyridazine derivatives have been investigated in animal models for their potential in treating Alzheimer's disease, demonstrating effects on cognitive function and synaptic plasticity. nih.gov Other studies have explored the in vivo anticancer activity of pyridazine compounds, observing tumor growth inhibition without significant toxicity in the animal models used. acs.org

While this compound itself was primarily developed and used as an herbicide, preclinical investigations on novel pyridazine derivatives continue to explore their potential as therapeutic agents for a wide range of conditions, leveraging the versatile chemical scaffold of the pyridazine ring. researchgate.netscholarsresearchlibrary.comchemicalbook.comignited.inrjptonline.orgacs.orgresearchgate.netunisi.itnih.govnih.gov

Q & A

Q. Q: How can researchers formulate a focused and testable hypothesis about Credazine’s mechanism of action?

A: Begin with a systematic literature review to identify gaps in understanding this compound’s biochemical pathways. Use databases like PubMed or Scopus to collate existing studies on its molecular targets (e.g., enzyme inhibition, receptor binding). Narrow the hypothesis using the PICO framework (Population, Intervention, Comparison, Outcome). For example: "Does this compound inhibit [specific enzyme] in [cell type/model] more effectively than [comparator compound], as measured by [kinetic assay]?" Ensure the hypothesis is falsifiable and aligns with available experimental tools .

Q. Q: What experimental design principles are critical for initial in vitro studies of this compound?

A:

- Control Groups: Include positive/negative controls (e.g., known inhibitors/solvents) to validate assay reliability.

- Dose-Response Curves: Test a logarithmic concentration range (e.g., 1 nM–100 µM) to determine IC50 values.

- Replicates: Use ≥3 biological replicates to account for variability.

- Blinding: Randomize sample processing to minimize bias.

Reference protocols from peer-reviewed studies on analogous compounds to ensure methodological rigor .

Advanced Research Questions

Q. Q: How can contradictory findings in this compound’s efficacy across different disease models be resolved?

A: Conduct a meta-analysis of existing data to identify confounding variables (e.g., dosage, administration route, model organism genetics). Use statistical tools like Cochran’s Q test to assess heterogeneity. If contradictions persist, design a consensus experiment using standardized protocols across labs. For example, harmonize cell lines (e.g., HepG2 vs. primary hepatocytes) or endpoints (e.g., apoptosis markers vs. metabolic flux) .

Q. Q: What strategies are recommended for elucidating this compound’s off-target effects in multi-omics studies?

A:

- Proteomics: Perform affinity purification mass spectrometry (AP-MS) to identify this compound-bound proteins.

- Transcriptomics: Use RNA-seq to compare gene expression profiles in treated vs. untreated systems.

- Network Pharmacology: Build interaction networks (e.g., STRING, KEGG) to map indirect pathways.

Validate hits with orthogonal methods (e.g., CRISPR knockouts, siRNA silencing) and prioritize targets based on fold change and pathway enrichment .

Methodological Challenges

Q. Q: How should researchers address low reproducibility in this compound’s pharmacokinetic (PK) studies?

A:

- Standardize Protocols: Adopt guidelines from regulatory bodies (e.g., FDA Bioanalytical Method Validation).

- Matrix Effects: Validate assays in relevant biological matrices (e.g., plasma, cerebrospinal fluid).

- Population PK Modeling: Use nonlinear mixed-effects models (NONMEM) to account for inter-individual variability.

Publish raw datasets and analytical pipelines in repositories like Zenodo to enhance transparency .

Q. Q: What statistical approaches are optimal for analyzing this compound’s dose-dependent toxicity in longitudinal studies?

A:

- Survival Analysis: Apply Kaplan-Meier curves and Cox proportional hazards models for mortality data.

- Mixed Models: Use repeated-measures ANOVA or GEE (generalized estimating equations) to handle time-series data.

- Benchmark Dose (BMD) Modeling: Estimate toxicity thresholds using EPA-approved software (e.g., BMDS).

Adjust for covariates like age, sex, and comorbidities in stratified analyses .

Cross-Disciplinary Applications

Q. Q: How can this compound’s neuroprotective effects be investigated using computational and wet-lab integration?

A:

- Molecular Dynamics (MD): Simulate this compound’s binding to neuronal receptors (e.g., NMDA, AMPA) over µs-ms timescales.

- In Vitro Validation: Test top-predicted interactions in primary neuron cultures using calcium imaging or patch-clamp electrophysiology.

- Machine Learning: Train models on toxicity datasets (e.g., Tox21) to predict blood-brain barrier penetration.

Publish integrated workflows in platforms like Jupyter Notebooks for reproducibility .

Ethical and Reporting Standards

Q. Q: What ethical considerations are unique to clinical trials involving this compound in vulnerable populations?

A:

- Informed Consent: Ensure comprehension via validated tools (e.g., SQuIRE for low-literacy participants).

- Data Safety Monitoring Boards (DSMBs): Implement interim analyses to detect adverse events early.

- Post-Trial Access: Develop plans for continued drug access in resource-limited settings.

Adhere to guidelines from the Declaration of Helsinki and local IRBs .

Q. Q: How should researchers report negative or inconclusive findings in this compound studies?

A: Use FAIR principles (Findable, Accessible, Interoperable, Reusable) to share datasets, even if unpublished. Submit to journals specializing in negative results (e.g., Journal of Negative Results in Biomedicine). Highlight methodological insights (e.g., assay limitations, confounding factors) to guide future studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.